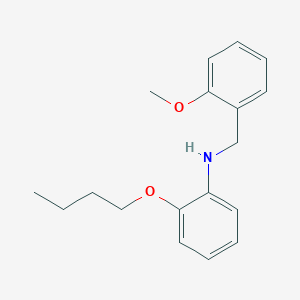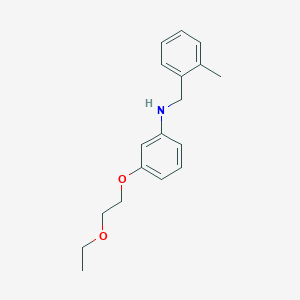
1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a pyridin-4-ylmethyl group at the 1-position and an amine group at the 4-position
Wirkmechanismus
Target of Action
The primary target of the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound interacts with its target enzyme by binding to its active site. This interaction inhibits the enzyme’s activity, leading to an increase in the intracellular concentration of cyclic nucleotides .
Biochemical Pathways
The inhibition of the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A by this compound affects the cyclic nucleotide signaling pathway . The increase in intracellular cyclic nucleotides can lead to various downstream effects, including the activation of protein kinase A, which can phosphorylate a variety of target proteins and influence numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased intracellular concentration of cyclic nucleotides. This can lead to changes in cellular processes regulated by these signaling molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-(chloromethyl)pyridine hydrochloride with 4-aminopyrazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride or chloroform.
Major Products Formed:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Halogenated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of advanced materials with specific electronic or optical properties
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.
3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another compound with a pyrazole ring and pyridine moiety but with additional substituents.
Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential as a bioactive molecule make it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIHPWPQPCVINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)
![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)

![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline](/img/structure/B1385622.png)



